molecular formula C17H28O12 B1331178 Tetraacid CAS No. 35638-19-8

Tetraacid

Cat. No. B1331178
CAS RN: 35638-19-8
M. Wt: 424.4 g/mol
InChI Key: KIGSIPUDIPIMRD-UHFFFAOYSA-N
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Description

Tetraacid, also known as tetrafunctional acids, is a class of organic compounds containing four carboxylic acid functional groups. The IUPAC name for a specific tetraacid is 3-{3-(2-carboxyethoxy)-2,2-bis[(2-carboxyethoxy)methyl]propoxy}propanoic acid .


Synthesis Analysis

Model compounds for asphaltenes and two model compounds for the C80 isoprenoid tetraacids have been synthesized and their interfacial and solubility properties were investigated . All compounds exhibit high interfacial activities .


Molecular Structure Analysis

The chemical structure of tetraacid allows it to bind various metals . It has a complex structure that includes various carboxylic acid functional groups .


Chemical Reactions Analysis

Tetraacid is involved in various chemical reactions. For instance, ethylenediaminetetraacetic acid (EDTA), a type of tetraacid, is used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .


Physical And Chemical Properties Analysis

Tetraacid chloride, a type of tetraacid, has a molecular weight of 498.2 g/mol . The physical and chemical properties of tetraacid can be influenced by the presence of other substances. For instance, the properties of a polyimide foam changed with varying molar percentage of tetraacid .

Scientific Research Applications

Organic Synthesis

Lead Tetraacetate: is a versatile reagent in organic chemistry, particularly known for its role in oxidative processes. It’s used in:

Biosynthesis of Tetramic Acid

Tetramic acids are derived from hybrid polyketide synthase and nonribosomal peptide synthetase machineries. They exhibit a broad range of biological activities and are used in:

Mechanism of Action

Chelation agents like tetraacid function by forming bonds with various metal ions, including calcium, zinc, lead, etc. After these bonds are formed, a soluble chelate-metal complex is created that can be excreted from the body .

Safety and Hazards

Tetraacid, like other chemicals, can pose safety hazards. For instance, ethylenediaminetetraacetic acid (EDTA) can cause serious eye irritation and may be harmful if inhaled .

Future Directions

Tetraacid’s unique chemical structure makes it a versatile building block for the synthesis of various materials, ranging from polymers to organic crystals. Its ability to bind various metals can be leveraged in future applications .

properties

IUPAC Name

3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSIPUDIPIMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957027
Record name 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35638-19-8
Record name NSC80081
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Record name 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraacid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tetraacids are molecules containing four carboxylic acid groups. They exhibit high interfacial activity, meaning they accumulate at the boundary between oil and water. This behavior stems from their amphiphilic nature, possessing both hydrophilic (carboxylic acid groups) and hydrophobic (hydrocarbon chains) regions [, ].

A: The length and structure of the hydrocarbon chains, as well as the relative position of the carboxylic acid groups, significantly impact a tetraacid's interfacial behavior. For instance, longer chains generally increase hydrophobicity and interfacial activity. Molecular dynamics simulations have been used to study the structure and orientation of both indigenous and synthetic tetraacids at oil-water interfaces [].

A: Yes, tetraacids can act as emulsifiers, stabilizing emulsions by adsorbing at the oil-water interface and preventing droplet coalescence []. The type of emulsion formed (oil-in-water or water-in-oil), and its stability, depend on factors like pH, salinity, the presence of other surface-active compounds, and the type of counterion present in the aqueous phase [].

A: C80 isoprenoid tetraacids, often referred to as ARN acids, are naturally occurring tetraacids found in some crude oils. These compounds are problematic in the oil industry because they can form calcium naphthenate deposits, leading to pipeline clogging and other operational issues [, , ].

A: Studies using model systems suggest that monoacids, another class of carboxylic acids found in crude oil, may inhibit the formation of calcium naphthenate deposits. The mechanism is thought to involve competition for calcium ions and disruption of the tetraacid network formation at the interface [].

A: A method has been developed for the quantification of C80 tetraacids in crude oil, which involves extraction, derivatization to methyl esters, and analysis by liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) [].

A: Synthetic tetraacids are valuable tools for investigating the properties and behavior of C80 isoprenoid tetraacids. They allow researchers to study these compounds in controlled environments and to systematically evaluate the impact of structural modifications on their properties [, , ].

A: BP10 is a synthetic tetraacid designed to mimic the properties of C80 isoprenoid tetraacids. It has been shown to exhibit similar interfacial activity, film-forming behavior, and calcium-binding properties as the naturally occurring compounds [, ].

A: Yes, tetraacids have potential applications in various fields. For instance, they are explored as linkers in metal-organic frameworks (MOFs), porous materials with potential applications in gas storage, catalysis, and sensing [, , ].

A: The compound 2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene (H4DPF) is an example of a tetraacid linker used in the synthesis of an indium-based MOF. The resulting material exhibits interesting fluorescence properties, including aggregation-enhanced emission and mechanoluminescence [].

ANone: Research on tetraacids continues to explore their diverse properties and potential applications. Current areas of interest include:

  • Understanding the self-assembly of tetraacids in solution, particularly the formation of micelles and other aggregates [].
  • Developing new synthetic routes for the preparation of tailored tetraacids with specific functionalities and properties [, , ].
  • Investigating the impact of tetraacid structure on their interactions with metal ions, other organic molecules, and biological systems [, , ].
  • Exploring the use of tetraacids in drug delivery systems, taking advantage of their ability to interact with cell membranes and to form nanoparticles [].

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